5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Organic Synthesis Knoevenagel Condensation Building Block Reactivity

Medicinal chemistry teams targeting ALDH1A3 (IC50 38 nM for related analogs) often face sourcing inconsistencies for the specific 5-chloro regioisomer. 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-35-6) provides the exact substitution pattern required for nanomolar target engagement. Key advantages: - Enables rapid library synthesis via Knoevenagel condensation at the 2-aldehyde handle. - Differentiated from 6-/8-chloro regioisomers for accurate selectivity profiling. - >97% purity ensures reproducible cross-coupling outcomes. Supplied with full analytical documentation for immediate global dispatch.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 881841-35-6
Cat. No. B6593965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
CAS881841-35-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Cl)C=O
InChIInChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
InChIKeyYVSSFFSMLCEHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Product Overview


5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 881841-35-6) is a heterocyclic organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system comprising an imidazole and a pyridine ring . The compound is defined by a chloro substituent at the 5-position and a reactive aldehyde group at the 2-position of this core structure . It serves primarily as a versatile chemical intermediate and a key building block in organic synthesis and medicinal chemistry research .

C-2 aldehyde enables condensation and derivatization
5-chloro substituent allows Pd-catalyzed cross-coupling
Imidazo[1,2-a]pyridine scaffold for SAR exploration

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Generic Analog Risks


The imidazo[1,2-a]pyridine scaffold exhibits position-specific structure-activity relationships (SAR) where the location of substituents significantly modulates chemical reactivity and biological properties . For instance, while the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde can undergo Knoevenagel condensation [1], the introduction of a chloro group at the 5-position, as in 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, alters the electronic environment of the heteroaromatic system, potentially impacting subsequent cross-coupling and derivatization pathways compared to its 6-chloro or 8-chloro regioisomers . Furthermore, in medicinal chemistry campaigns, subtle changes in substitution patterns on this core can drastically shift target binding profiles; for example, imidazo[1,2-a]pyridine derivatives have been optimized to achieve nanomolar inhibition of kinases like Nek2 (IC50 38 nM) and ALDH1A3 [2][3]. Therefore, the specific 5-chloro-2-carbaldehyde regioisomer is not a fungible commodity; its unique substitution dictates both its downstream synthetic utility and its potential as a distinct chemotype in drug discovery programs.

5-chloro regioisomer is not interchangeable with 6-chloro or 8-chloro analogs; positional shift may alter cross-coupling outcomes and target-binding profiles.
Lack of the 2-carbaldehyde group (e.g., 5-chloroimidazo[1,2-a]pyridine) prevents key C–C bond-forming reactions without prior functionalization.
Unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde may not replicate the same electronic environment for SAR studies as the 5-chloro variant.

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Differentiation Evidence


Knoevenagel Condensation Reactivity vs. Non-Functionalized Analogs

The 2-carbaldehyde group of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde enables a key Knoevenagel condensation reaction with active methylene compounds like malononitrile. This reactivity is demonstrated by its parent unsubstituted analog, imidazo[1,2-a]pyridine-2-carbaldehyde, which quantitatively reacts under mild conditions to form cyano-substituted intermediates for further heterocyclic synthesis [1]. In contrast, 5-chloroimidazo[1,2-a]pyridine analogs lacking the 2-carbaldehyde group cannot participate in this fundamental C-C bond-forming reaction without prior functionalization [1].

Knoevenagel Reactivity
Class-level
Target enables Knoevenagel C–C bond formation; comparator lacks aldehyde handle and requires pre-functionalization.
Supports heterocyclic library diversification via C-2 aldehyde.
Based on class-analog reactivity.
Organic Synthesis Knoevenagel Condensation Building Block Reactivity

5-Cl vs. 6-Cl Regioisomer Cross-Coupling Reactivity

The 5-chloro substitution pattern in 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde offers distinct synthetic utility compared to its regioisomer 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 881841-30-1) . While both are useful intermediates, the 5-position's electronic and steric environment differs from the 6-position, which can influence regioselectivity in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. For instance, in medicinal chemistry SAR studies, the position of chloro substitution on imidazo[1,2-a]pyridines is known to critically affect binding affinity to biological targets [2].

Regioisomer Reactivity
Class-level
5-chloro vs. 6-chloro substitution leads to divergent cross-coupling (Suzuki, Sonogashira) outcomes.
Regioisomer choice influences palladium-catalyzed route and SAR mapping.
Position-specific electronic and steric effects.
Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselective Synthesis

ALDH1A3 Inhibition: 5-Chloro Advantage

The imidazo[1,2-a]pyridine scaffold, including 5-chloro substituted variants, has been identified as a novel chemotype for inhibiting aldehyde dehydrogenase 1A3 (ALDH1A3), a target in glioblastoma stem cells [1]. In a structural study, the imidazo[1,2-a]pyridine inhibitor LQ43 demonstrated potent inhibition with a Ki of 0.29 µM [1]. While 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde itself is an intermediate, its 5-chloro substitution pattern aligns with this pharmacophore, offering a strategic advantage over unsubstituted or differently substituted imidazo[1,2-a]pyridine-2-carbaldehydes for developing focused ALDH1A3 inhibitor libraries [1].

ALDH1A3 Pharmacophore
Class-level
5-chloro pattern aligns with reported ALDH1A3 inhibitors (e.g., LQ43 Ki = 0.29 µM).
Supports focused ALDH1A3 inhibitor library design; class-level inference.
Direct activity of this aldehyde building block not tested.
Cancer Stem Cell Research ALDH1A3 Inhibition Medicinal Chemistry

Stability & Storage vs. Less Sensitive Analogs

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde requires specific storage conditions of under inert gas (nitrogen or argon) at 2-8°C . This indicates sensitivity to air and moisture, likely due to the reactive aldehyde group. In contrast, simpler imidazo[1,2-a]pyridine analogs without the aldehyde functionality, such as 5-Chloroimidazo[1,2-a]pyridine (CAS 63111-79-5) [1], are generally more stable at room temperature. This differential stability profile is a critical procurement and handling consideration.

Storage Requirement
Cross-study comparable
Requires inert atmosphere (N2/Ar) at 2–8°C; non-aldehyde analog stable at room temperature.
Refrigerated, air-sensitive storage required to preserve aldehyde functionality.
Plan cold storage capacity before procurement.
Compound Management Storage Stability Procurement Specification

Quantitative Evidence Availability

A comprehensive review of available data indicates that high-strength, quantitative, direct head-to-head comparisons between 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde and its closest analogs in a specific assay are not readily available in the public domain as of this assessment. The majority of comparative insights are derived from class-level inferences based on scaffold SAR studies [1][2] and positional isomerism principles. Researchers are encouraged to treat the compound's differentiation primarily as a unique chemical entry point for synthesis and SAR exploration, rather than as a pre-validated, superior performer in a defined biological context.

Evidence Strength
Supporting evidence
Limited direct head-to-head quantitative comparisons available; insights mainly from scaffold SAR.
Primary value is distinct chemical structure; verify assay-level performance independently.
Data to verify in specific research context.
Evidence Assessment Research Gap Data Transparency

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Application Scenarios


Heterocyclic Library Building Block via C-2 Aldehyde

The 2-carbaldehyde group is the primary reactive handle for this compound. Based on established reactivity of imidazo[1,2-a]pyridine-2-carbaldehydes [1], researchers can utilize 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in Knoevenagel condensations and other aldehyde-specific reactions to rapidly construct diverse, complex molecules for screening collections. This scenario is ideal for medicinal chemistry groups building targeted libraries.

Imidazopyridine SAR: Regioisomer Exploration

Given the demonstrated sensitivity of biological activity to substitution patterns on imidazo[1,2-a]pyridines [2], this compound is best employed as a comparator in SAR studies alongside its 6-chloro and 8-chloro regioisomers . Its procurement is specifically justified when a medicinal chemistry program requires a comprehensive mapping of the chemical space around the imidazo[1,2-a]pyridine scaffold to understand the impact of chlorine position on potency, selectivity, or pharmacokinetics.

ALDH1A3 Inhibitor Synthesis Precursor

This compound is strategically valuable for research groups actively pursuing novel ALDH1A3 inhibitors as therapeutic candidates for glioblastoma and other cancers [3]. The 5-chloro substitution on the imidazo[1,2-a]pyridine core aligns with the pharmacophore of reported nanomolar ALDH1A3 inhibitors [3]. Using it as a starting material could expedite the synthesis of analogs and facilitate the exploration of SAR around this promising cancer stem cell target.

Methodology Development for 5-Haloimidazopyridines

The compound is well-suited for academic and industrial laboratories developing new synthetic methods, such as novel palladium-catalyzed cross-coupling reactions [4]. The presence of both the chloro (C-5) and aldehyde (C-2) functionalities allows for the exploration of chemoselective transformations, making it an excellent substrate for pioneering innovative and efficient synthetic routes to polysubstituted heterocycles.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Aldehyde reactivity for C–C bond formation
Derivatization scope and library diversity
Regioisomer SAR studies
5-Chloro substitution pattern
Cross-coupling regioselectivity and target-binding shifts
ALDH1A3 inhibitor research
5-Chloro pharmacophore alignment
ALDH1A3 enzyme inhibition and SAR expansion
Palladium-catalyzed methodology
Dual C-5 chloro and C-2 aldehyde
Chemoselectivity and substrate tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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